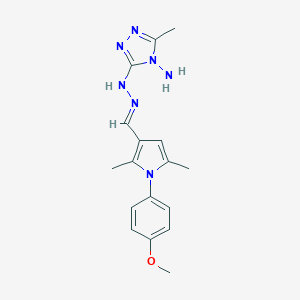![molecular formula C20H16BrN3OS B302469 (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has been suggested that the mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
Wirkmechanismus
The mechanism of action of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. It has been shown to inhibit the activity of various kinases, including AKT and ERK, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the activity of various kinases. It has also been shown to have anti-inflammatory effects and to inhibit the production of various cytokines, including TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one is its potential applications in cancer research. It has been shown to be effective against various cancer cell lines and has a relatively low toxicity profile. However, one of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one. One direction is to further study its mechanism of action and identify the specific signaling pathways that are affected by this compound. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the product. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound in order to maximize its effectiveness in cancer treatment. Finally, studies are needed to determine the potential applications of this compound in other areas of scientific research, such as inflammation and neurodegenerative diseases.
Synthesemethoden
The synthesis of (5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one has been reported using various methods. One of the most common methods involves the reaction of 4-bromoaniline and 1,2-dimethyl-3-indolylidenemalononitrile with thiosemicarbazide in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods involve the use of different starting materials and reagents, but the general principle remains the same.
Eigenschaften
Molekularformel |
C20H16BrN3OS |
|---|---|
Molekulargewicht |
426.3 g/mol |
IUPAC-Name |
(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H16BrN3OS/c1-12-16(15-5-3-4-6-17(15)24(12)2)11-18-19(25)23-20(26-18)22-14-9-7-13(21)8-10-14/h3-11H,1-2H3,(H,22,23,25)/b18-11- |
InChI-Schlüssel |
GJHBLPQKXMSBEU-WQRHYEAKSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[[2-[[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B302390.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)
![4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B302392.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B302400.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B302403.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B302404.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B302406.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B302407.png)
![4-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302408.png)
![1-nitro-2-[(E)-[5-[4-(tetrazol-1-yl)phenyl]furan-2-yl]methylideneamino]guanidine](/img/structure/B302409.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B302410.png)
![4-{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B302411.png)